3-Sulfanylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sulfanylcyclopentan-1-ol is an organic compound with the molecular formula C5H10OS It is characterized by a cyclopentane ring substituted with a hydroxyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Sulfanylcyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrogen sulfide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Sulfanylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid or disulfide.
Reduction: The hydroxyl group can be reduced to form a cyclopentane derivative.
Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed:
Oxidation: Cyclopentane sulfonic acid or disulfide derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
3-Sulfanylcyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Sulfanylcyclopentan-1-ol involves its functional groups:
Thiol Group: Can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.
Hydroxyl Group: Can participate in hydrogen bonding and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 3-Mercapto-1-pentanol
- 3-Mercaptopentanol
Comparison: 3-Sulfanylcyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear analogs like 3-Mercapto-1-pentanol
Properties
IUPAC Name |
3-sulfanylcyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c6-4-1-2-5(7)3-4/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMQVPJAJLBKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.